REACTION_CXSMILES
|
[C:1]1([C:5]([OH:7])=[O:6])[CH2:4][CH2:3][CH:2]=1.C(Cl)(=O)C(Cl)=O.[Cl:14][CH2:15][CH2:16][CH2:17][CH2:18]O.C(N(CC)CC)C.C1(C(Cl)=O)CCC=1>C(Cl)Cl>[Cl:14][CH2:15][CH2:16][CH2:17][CH2:18][O:6][C:5]([C:1]1[CH2:4][CH2:3][CH:2]=1)=[O:7]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1(=CCC1)C(=O)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
345 μL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
148 mg
|
Type
|
reactant
|
Smiles
|
ClCCCCO
|
Name
|
|
Quantity
|
379 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
cyclobut-1-enecarboxylic chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CCC1)C(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 0° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the solution was raised to rt
|
Type
|
CUSTOM
|
Details
|
to react for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
before being added to
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 16 h at rt
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The CH2Cl2 solution was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (60% CH2Cl2/pentane)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCOC(=O)C1=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |